molecular formula C15H23NO2S B2577297 Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 351981-10-7

Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2577297
CAS No.: 351981-10-7
M. Wt: 281.41
InChI Key: LPKSLOJMDBPGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. It contains a benzothiophene ring, which is a system containing a benzene ring fused with a thiophene ring . The presence of the amino group (NH2) and the carboxylate ester group (COOCH3) suggest that this compound might have interesting reactivity and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzothiophene ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with an amino group and a carboxylate ester group .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure : A study on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed its composition, including a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Synthesis and Biological Activity

  • Antimicrobial and Anti-inflammatory Agents : Research indicates the synthesis of compounds related to methyl 2-amino-tetrahydro-1-benzothiophene-3-carboxylate for potential use as antimicrobial and anti-inflammatory agents. These compounds, after certain treatments, exhibit promising biological activity (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Chemical Transformations

  • Novel Transformations : The research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which include derivatives of methyl 2-amino-tetrahydro-1-benzothiophene-3-carboxylate, highlights their utility in thienopyrimidine synthesis. These studies provide insights into the chemical behavior of these compounds under various conditions (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).

Synthesis Optimization and Analysis

  • Targeted Synthesis and Analysis : A study focused on the synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, an acyclic precursor related to the compound . The research provides insights into optimizing synthesis methods and understanding the structure-activity relationship of these compounds (A. Chiriapkin, I. Kodonidi, M. Larsky, 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Without specific information about this compound, it’s difficult to provide an accurate assessment of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Properties

IUPAC Name

methyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-5-15(2,3)9-6-7-10-11(8-9)19-13(16)12(10)14(17)18-4/h9H,5-8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKSLOJMDBPGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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